molecular formula C10H6ClNO3 B1303006 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid CAS No. 338982-11-9

3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Cat. No. B1303006
M. Wt: 223.61 g/mol
InChI Key: COIATTMFFQMKKS-UHFFFAOYSA-N
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Description

The compound "3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid" is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. The presence of the chlorophenyl group suggests potential for various chemical interactions and biological activities. Although the specific compound is not directly studied in the provided papers, related structures and their reactivities have been explored, which can give insights into the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the study of 1-(4-chlorophenyl)-3,5-diamino-1,2,4-triazole with pyruvic acid and aldehydes, leading to the formation of furanone derivatives instead of the expected triazolopyrimidine or triazolylpyrrolone derivatives . This indicates that the reactivity of similar compounds can lead to unexpected products, which is important for the synthesis of "3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and crystallographic analysis. For instance, the crystal structure of a pyrazole carboxylic acid derivative was determined, and its molecular geometry was examined using quantum chemical methods, showing good agreement with experimental data . This suggests that similar methods could be applied to determine the molecular structure of "3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid".

Chemical Reactions Analysis

The reactivity of related compounds includes alkylation, nitration, and conversion into acid chlorides and substituted amides . These reactions are indicative of the potential chemical transformations that "3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid" could undergo, expanding its utility in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including the formation of nematic melts in thermotropic polyesters derived from benzoxazole carboxylic acids . Additionally, the reactivity of chlorine atoms in chloro-oxazole carboxamides with various nucleophiles has been investigated . These studies provide a foundation for understanding the properties of "3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid", such as its potential melting behavior and reactivity profile.

Scientific Research Applications

Synthesis and Structural Studies

The synthesis and structural characterization of compounds related to 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid have been explored, demonstrating the versatility of such compounds in developing new chemical entities. For instance, Şahin et al. (2014) conducted spectroscopic and structural studies on related compounds, revealing the presence of strong intermolecular hydrogen bonds that contribute to the stability and potential reactivity of these molecules. This foundational work aids in understanding the chemical properties and potential applications of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid derivatives (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Catalyzed Synthesis for Biological Compounds

Research by Ferrini et al. (2015) has shown the utility of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule structurally similar to 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, in the ruthenium-catalyzed synthesis of triazole-based scaffolds. These scaffolds can be further utilized to create biologically active compounds, highlighting the potential of oxazole derivatives in medicinal chemistry and drug design (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Anticancer and Antimicrobial Agents

Katariya, Vennapu, and Shah (2021) focused on the synthesis of novel biologically potent heterocyclic compounds incorporating 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid derivatives. Their investigation demonstrated significant anticancer activity against a broad cancer cell line panel and promising antibacterial and antifungal properties. This research underscores the potential of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid derivatives in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).

Optoelectronic Properties

Abbas et al. (2018) synthesized new oxazolidine derivatives to explore their optoelectronic properties. Their work, which involves compounds related to 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, demonstrates the potential applications of such derivatives in the field of material science, especially in the development of new materials with desirable electronic and photophysical properties (Abbas, Irfan, Hameed, Al‐Sehemi, Jin, & Tang, 2018).

Antibacterial Studies

Mehta (2016) studied the synthesis, structure determination, and antibacterial activity of novel heterocyclic compounds featuring the 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid moiety. These compounds exhibited good antibacterial activity against several pathogenic strains, indicating the potential of such derivatives in addressing microbial resistance (Mehta, 2016).

properties

IUPAC Name

3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIATTMFFQMKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376925
Record name 3-(4-chlorophenyl)-5-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

CAS RN

338982-11-9
Record name 3-(4-Chlorophenyl)-5-isoxazolecarboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-chlorophenyl)-5-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid
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